molecular formula C12H10ClN3O2 B1420421 Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-68-0

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate

Cat. No. B1420421
M. Wt: 263.68 g/mol
InChI Key: XQDWVQDZQSJIBP-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-68-0 and a linear formula of C12H10ClN3O2 . It has a molecular weight of 263.68 .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, which could include “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) and the InChI key is XQDWVQDZQSJIBP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” are not mentioned in the search results, it’s worth noting that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate has been studied for its antimicrobial properties. A study synthesized derivatives of this compound and evaluated them for biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds showed moderate antimicrobial activity at a concentration of 50 µg/ml (J.V.Guna & D.M.Purohit, 2012).

Inhibition of Dihydrofolic Reductase

This compound has been investigated for its effect on dihydrofolic reductase, an enzyme involved in DNA synthesis. The inhibitory properties of various derivatives of Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate on dihydrofolic reductase were studied, with findings suggesting that certain substitutions on the pyrimidine ring can affect its efficacy as an inhibitor (B. R. Baker & J. Jordaan, 1965).

Synthesis of Thieno[3,2-d]Pyrimidine Derivatives

Research into the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, a related compound, has been conducted. These derivatives have shown potential medicinal and biological activities, including as inhibitors of VEGF receptor-2 kinase, important for tumor growth and development (Yang-Heon Song, 2007).

Corrosion Inhibition

Another application of pyrimidine derivatives, including those related to Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate, is in the field of corrosion inhibition. Studies have shown that these compounds can significantly inhibit the corrosion of iron in acidic environments (Khaled Abdelazim, K. F. Khaled, & Nashwa Abdelshafy, 2021).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” in the field of neuroprotection and anti-inflammation.

properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDWVQDZQSJIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674838
Record name Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate

CAS RN

1133115-68-0
Record name Methyl 2-amino-4-(2-chlorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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